cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride
Overview
Description
“Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)6-4-7(10)5-6;/h6-7H,4-5,10H2,1-3H3;1H/t6-,7+; . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.7 . It is a solid at room temperature . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Metabolism and Excretion Studies
Cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) were identified in the urine of individuals, including a child with transient tyrosinemia and her mother, alongside a sulfur amino acid known as hawkinsin. This discovery suggests that these compounds are metabolites of tyrosine, indicating that cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride may play a role in metabolic pathways related to amino acids and their derivatives (Niederwieser, Wadman, & Danks, 1978).
Pharmacokinetics and Drug Evaluation
The pharmacokinetics of cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) (CBDCA, JM8), an analogue of cisplatin showing reduced toxicity, were studied extensively. The research focused on drug excretion, toxicity levels, and the potential therapeutic applications of this compound, which shares structural similarities with this compound. These studies contribute to understanding the drug's behavior in the human body and its potential use in treating various diseases (Calvert et al., 2004) (Harland et al., 1984).
Bioimaging and Tumor Identification
Studies have also explored the use of analogs of this compound in bioimaging and tumor identification. For instance, [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been developed for nuclear medicine imaging to detect brain tumors, showcasing the potential of this compound class in medical diagnostics and treatment monitoring (Shoup et al., 1999).
Toxicology and Exposure Studies
The toxicokinetics of permethrin biomarkers, which are related to this compound, have been studied in orally exposed volunteers. This research is crucial for understanding the safety, exposure levels, and potential health effects of related compounds, providing insights into the safe handling and use of these substances (Ratelle, Côté, & Bouchard, 2015).
Safety and Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
tert-butyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)6-4-7(10)5-6;/h6-7H,4-5,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVBBJZQKIWNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856353 | |
Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192549-09-9 | |
Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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